molecular formula C10H10O5 B12300108 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B12300108
M. Wt: 210.18 g/mol
InChI Key: BOUAQNLOSMPHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by a benzodioxine ring structure with a hydroxymethyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds through a series of steps including condensation and cyclization to form the benzodioxine ring structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of biomass-derived furfurals such as HMF as starting materials suggests that green chemistry principles and catalytic processes are likely employed to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various types of chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in the formation of an alcohol .

Scientific Research Applications

2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C10H10O5/c11-4-7-5-14-9-3-6(10(12)13)1-2-8(9)15-7/h1-3,7,11H,4-5H2,(H,12,13)

InChI Key

BOUAQNLOSMPHOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=C(C=C2)C(=O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.